molecular formula C25H23BrN2O2S B2936369 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide CAS No. 1022862-03-8

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide

Cat. No.: B2936369
CAS No.: 1022862-03-8
M. Wt: 495.44
InChI Key: HACSHAQTRXMJFI-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C25H23BrN2O2S and its molecular weight is 495.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds containing bromophenyl and thioether groups have been explored for their antimicrobial properties. For instance, derivatives synthesized from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide have shown promising in vitro antimicrobial activities. Such compounds could serve as a starting point for the development of new antimicrobial agents with potential applications in fighting bacterial and fungal infections (Gad-Elkareem et al., 2011).

Antipathogenic Properties

Similarly, acylthioureas with bromophenyl substituents have been tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This indicates potential applications in developing treatments or coatings to reduce biofilm-related infections.

Synthesis of Heterocyclic Compounds

The structural motifs present in N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide are conducive to the synthesis of heterocyclic compounds. Research into similar structures has led to the development of various heterocyclic derivatives with potential pharmacological activities. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives from similar precursors has paved the way for creating compounds with diverse biological activities (Gad-Elkareem et al., 2011).

Potential as Anti-inflammatory Agents

Compounds bearing thiazole and bromophenyl groups have been investigated for their anti-inflammatory properties. The synthesis and biological evaluation of such molecules have revealed their potential as anti-inflammatory agents, suggesting that similar compounds could be explored for their efficacy in treating inflammation-related disorders (Thabet et al., 2011).

Anticancer Properties

Bromophenol derivatives, including those with indolin-2-one moieties, have shown significant anticancer activities, particularly against lung cancer cell lines. These studies suggest that structurally similar compounds might possess valuable anticancer properties, making them potential candidates for anticancer drug development (Guo et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit cytotoxic activity on human tumor cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it might interact with its targets through a process known as suzuki–miyaura coupling . This is a type of cross-coupling reaction, where the compound could potentially bind to its target and induce a series of chemical reactions.

Biochemical Pathways

It’s possible that the compound could affect pathways related to cell growth and proliferation, given its potential cytotoxic activity

Result of Action

Based on its potential cytotoxic activity , it might induce cell death in cancer cells

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2S/c1-17(30-20-7-3-2-4-8-20)25(29)27-15-16-31-24-21-9-5-6-10-22(21)28-23(24)18-11-13-19(26)14-12-18/h2-14,17,28H,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACSHAQTRXMJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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